α3β4 nAChR Inhibitory Potency
In a direct head-to-head comparison using Ca²⁺ influx assays in HEK cells expressing recombinant human α3β4 nAChRs, (±)-18-methoxycoronaridine [(±)-18-MC] demonstrated an IC₅₀ of 1.47±0.21 μM, exhibiting moderate potency that places it between the more potent (−)-ibogaine (IC₅₀ = 0.95±0.10 μM) and the less potent (−)-noribogaine (IC₅₀ = 6.82±0.78 μM) within the coronaridine congener series [1]. Notably, (+)-catharanthine (IC₅₀ = 0.68±0.10 μM) was approximately 2.2-fold more potent than 18-MC at the α3β4 receptor in this assay [1].
| Evidence Dimension | Inhibition of human α3β4 nicotinic acetylcholine receptor-mediated Ca²⁺ influx |
|---|---|
| Target Compound Data | (±)-18-Methoxycoronaridine IC₅₀ = 1.47±0.21 μM |
| Comparator Or Baseline | (−)-Ibogaine IC₅₀ = 0.95±0.10 μM; (+)-Catharanthine IC₅₀ = 0.68±0.10 μM; (−)-Noribogaine IC₅₀ = 6.82±0.78 μM |
| Quantified Difference | 18-MC is 1.55-fold less potent than ibogaine but 4.6-fold more potent than noribogaine at α3β4 nAChRs |
| Conditions | HEK 293 cells expressing recombinant human α3β4 nAChRs; Ca²⁺ influx measured via fluorescence |
Why This Matters
While 18-MC is not the most potent α3β4 antagonist in its class, its intermediate potency at this target is complemented by dramatically improved selectivity, making it a more translationally viable candidate for addiction research than more potent but promiscuous analogs.
- [1] Arias HR, Targowska-Duda KM, Feuerbach D, Jozwiak K. Coronaridine congeners inhibit human α3β4 nicotinic acetylcholine receptors by interacting with luminal and non-luminal sites. Int J Biochem Cell Biol. 2015;65:81-90. doi:10.1016/j.biocel.2015.05.015 View Source
